Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester

Orthogonal protecting group strategy Cbz deprotection Boc deprotection

Researchers alkylating amines under acid-sensitive conditions face a dilemma: Boc-protected analogs require acidic deprotection that can degrade the core, while bromo analogs introduce competing elimination pathways. This Cbz-protected aminopropyl mesylate solves both problems by providing an orthogonal hydrogenolytic protecting group and a balanced mesylate leaving group on the geometrically critical propylene spacer. • Crystalline solid (mp 54-55°C) ensures accurate stoichiometric weighing for library synthesis • ≥97% purity supported by batch-specific QC documentation (NMR, HPLC, GC) • Hydrogenolytic Cbz removal preserves acid-labile functionality without strong acid exposure • Validated in oxabispidine antiarrhythmic (AstraZeneca patent family) and aminooxy bioconjugation protocols (Carrasco et al., 2010, 60-95% yields)

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
CAS No. 174626-34-7
Cat. No. B12101418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
CAS174626-34-7
Molecular FormulaC12H17NO5S
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H17NO5S/c1-19(15,16)18-9-5-8-13-12(14)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14)
InChIKeyXNHRLUZTULMAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester (CAS 174626-34-7): A Specialized Cbz-Protected Aminoalkyl Mesylate Intermediate


Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester (CAS 174626-34-7), also known as 3-(benzyloxycarbonylamino)propyl methanesulfonate or N-Cbz-O-mesyl-3-amino-1-propanol, is a heterobifunctional C3 building block bearing a benzyloxycarbonyl (Cbz)-protected amine at one terminus and a methanesulfonate (mesylate) leaving group at the other . The compound has molecular formula C12H17NO5S, molecular weight 287.33 g/mol, and a predicted logP of approximately 2.56, indicating moderate lipophilicity . It serves as a key alkylating intermediate in the synthesis of oxabispidine antiarrhythmic agents, aminooxy bioconjugation reagents, and other nitrogen-containing heterocycles requiring a three-carbon aminoalkyl tether .

Why In-Class Cbz-Aminoalkyl Mesylates Cannot Be Interchanged with CAS 174626-34-7 in Multi-Step Syntheses


Although multiple (alkoxycarbonylamino)alkyl sulfonates exist as a compound class, their synthetic utility is exquisitely sensitive to the protecting group identity, alkylene spacer length, and sulfonate leaving group structure . Substituting the Cbz group with an acid-labile Boc group precludes hydrogenolytic deprotection under conditions where other reducible functionality must be preserved [1]. Changing the mesylate to a halide such as bromide alters the nucleophilic displacement reactivity profile and can introduce competing elimination pathways [2]. Altering the propylene spacer to ethylene or butylene disrupts the geometry required for cyclization into oxabispidine scaffolds . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation of CAS 174626-34-7 Against Structural and Functional Analogs


Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Multi-Functional Molecule Synthesis

The Cbz group of the target compound is cleaved by catalytic hydrogenation (Pd-C, H2), whereas the Boc group of the closest N-protected analog—Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, 1,1-dimethylethyl ester (CAS 112663-43-1)—requires strong acid (e.g., trifluoroacetic acid) or thermolysis [1]. This mechanistic orthogonality enables selective deprotection of Cbz in the presence of acid-sensitive functionality such as tert-butyl esters, silyl ethers, or glycosidic bonds [2]. Quantitative comparative yields under orthogonal conditions are not reported in a single head-to-head study for this specific substrate pair; however, the well-established protecting group orthogonality principle—Cbz removed at neutral pH under reductive conditions versus Boc requiring strongly acidic (pH < 2) conditions—is a class-level differentiation of high practical significance [1].

Orthogonal protecting group strategy Cbz deprotection Boc deprotection Hydrogenolysis selectivity

Mesylate vs. Bromide Leaving Group: SN2 Reactivity and Byproduct Profile in Aminoalkyl Chain Extension

In alkoxycarbonylaminoalkyl intermediates, sulfonate leaving groups (mesylate) offer distinct advantages over halide leaving groups (bromide). The patent literature explicitly notes that earlier oxabispidine syntheses employed a halide intermediate—2-(tert-butyloxycarbonylamino)ethyl bromide—while later processes adopted sulfonate intermediates such as 2-(tert-butoxycarbonylamino)ethyl 2,4,6-trimethylbenzenesulfonate, citing improved handling and reactivity profiles . General solvolysis kinetic data on 1-phenylethyl substrates show that mesylate/bromide (OMs/Br) rate ratios span a wide range depending on mechanism (SN1 vs. SN2), with OMs/Br rate ratios increasing for SN1 pathways due to electronic stabilization of carbocationic transition states [1]. Additionally, conversion of an alcohol to a mesylate proceeds with retention of configuration at the electrophilic carbon, whereas conversion to a bromide via PBr3 proceeds with inversion—a critical stereochemical distinction for chiral amino alcohol-derived intermediates [2]. Direct head-to-head kinetic data for the specific substrate 3-(benzyloxycarbonylamino)propyl mesylate versus its bromide analog (CAS 39945-54-5) are not available in the primary literature; the above represents cross-study inference from the (alkoxycarbonylamino)alkyl sulfonate class.

Mesylate leaving group Bromide leaving group SN2 reactivity Nucleophilic displacement

Chain-Length Specificity: Propyl (C3) vs. Ethyl (C2) Spacer in Oxabispidine Cyclization Efficiency

The propylene (C3) spacer in CAS 174626-34-7 is specifically required for oxabispidine [3.3.1] bicyclic scaffold construction. The patent process for (alkoxycarbonylamino)alkyl sulfonates explicitly defines the alkylene group D as C2-6 alkylene, with the proviso that D does not represent 1,1-C2-6 alkylene . The Carrasco et al. (2010) synthesis of aminooxy amines utilizes both two-carbon and three-carbon Cbz-protected amino alcohols, achieving 60-95% overall yields across the series, but the specific propyl mesylate (CAS 174626-34-7) is employed when a three-atom spacing between the amine and the electrophilic center is required for subsequent ring closure . Replacing the propyl spacer with an ethyl spacer (e.g., benzyl (2-((methylsulfonyl)oxy)ethyl)carbamate, CAS 142649-86-3) would alter the geometry of the resulting bicyclic system from a [3.3.1] to a [2.2.1] or [3.2.1] scaffold, which may not support the desired biological activity . Direct comparative cyclization yield data for C3 vs. C2 spacers are not published in a single head-to-head study; the differentiation rests on the structural requirements of the target oxabispidine architecture.

Oxabispidine synthesis Alkylene spacer length Cyclization efficiency C3 vs C2 tether

Purity and Batch-to-Batch Reproducibility: Validated QC Data for Multi-Step Synthesis Reliability

Commercial suppliers report standard purity of 97-98% for CAS 174626-34-7, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Melting point is reported as 54-55°C (recrystallized from isopropanol), providing a convenient identity and purity checkpoint not available for lower-purity or amorphous analogs [1]. In comparison, the Boc-protected analog (CAS 112663-43-1) is typically offered as an oil, complicating purity assessment by melting point and increasing the risk of solvent entrapment . The crystalline nature of the target compound facilitates precise weighing, storage stability assessment, and residual solvent quantification by 'H NMR—critical factors for GMP intermediate qualification where mass balance must be demonstrated across multi-step sequences.

Chemical purity Quality control NMR characterization HPLC purity Batch reproducibility

Recommended Procurement Scenarios for CAS 174626-34-7 Based on Evidence Differentiation


Synthesis of Oxabispidine Antiarrhythmic Candidates Requiring Orthogonal Amine Protection and a C3 Tether

CAS 174626-34-7 is the optimal alkylating agent when constructing N-(3-aminopropyl)-substituted oxabispidine analogs under conditions where the oxabispidine core or other functionality is acid-sensitive. The Cbz group permits late-stage hydrogenolytic unveiling of the primary amine without exposing the molecule to strong acid, as would be required for a Boc analog . The propylene spacer length is geometrically required to form the targeted [3.3.1] bicyclic scaffold; shorter-chain analogs produce different ring systems . This scenario is directly supported by the AstraZeneca patent family (US20100041911A1) that positions (alkoxycarbonylamino)alkyl sulfonates as key intermediates for oxabispidine antiarrhythmics .

Bioconjugation Reagent Synthesis via Aminooxy Amine Intermediates

The Carrasco et al. (2010) protocol uses Cbz-protected aminoalkyl mesylates, including CAS 174626-34-7, to prepare aminooxy and N-alkylaminooxy amines for biomolecule conjugation . The mesylate serves as an efficient electrophile for introducing the aminooxy functionality via nucleophilic displacement with N-hydroxyphthalimide or related reagents. The Cbz group is subsequently removed by hydrogenolysis to reveal the free aminooxy amine, which is then ready for chemoselective conjugation to aldehydes or ketones on biomolecules. The reported 60-95% overall yields across the synthetic sequence validate the reliability of this intermediate class .

Heterocyclic Scaffold Construction Requiring a Three-Carbon Aminoalkyl Spacer with a Crystalline, High-Purity Synthon

For medicinal chemistry programs constructing N-(3-aminopropyl)-substituted heterocycles (e.g., pyrrolidines, piperazines, benzimidazoles), CAS 174626-34-7 provides the three-carbon tether in a crystalline form (mp 54-55°C) with validated purity (97-98%) and batch QC documentation [1]. The crystalline physical form facilitates accurate weighing for stoichiometric control, which is critical when the mesylate is the limiting reagent in a library synthesis. Competing intermediates such as benzyl (3-bromopropyl)carbamate (CAS 39945-54-5) are typically liquids that are more challenging to handle precisely and may contain variable amounts of elimination byproducts.

GMP Intermediate Manufacturing Requiring High-Purity, Well-Characterized Mesylate Synthons with Traceable QC

When scaling synthetic routes toward GMP intermediate production, the availability of CAS 174626-34-7 with supplier-provided batch-specific QC data (NMR, HPLC, GC) and a melting point identity test (54-55°C) significantly reduces regulatory risk [1]. The crystalline nature of the compound supports residual solvent quantification by 'H NMR, and the melting point serves as a simple, pharmacopeia-amenable identity test. These features make this compound preferable to oily or hygroscopic analogs for procurement specifications aligned with ICH Q7 guidelines for starting material qualification.

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